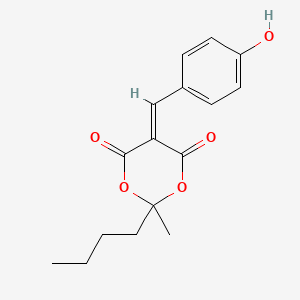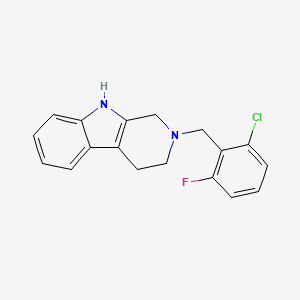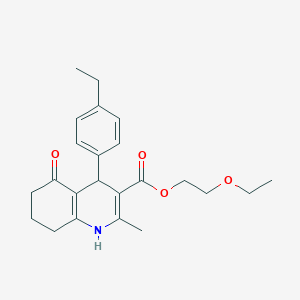
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BHBD, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and biological properties. BHBD has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a promising candidate for developing novel therapeutic agents.
作用机制
The mechanism of action of 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted, involving multiple signaling pathways and molecular targets. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the production of inflammatory mediators and reactive oxygen species (ROS). This compound also activates the Nrf2-ARE signaling pathway, which plays a critical role in regulating cellular antioxidant defense and detoxification mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-tumor, anti-angiogenic, and anti-metastatic activities. This compound has been found to scavenge free radicals and ROS, protecting cells from oxidative damage and preventing the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and differentiation, suggesting its potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound in laboratory experiments is its relatively low water solubility, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, including exploring its potential as a therapeutic agent for various diseases, investigating its molecular targets and signaling pathways, and developing new synthetic analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-tumor activities of this compound, as well as its potential interactions with other drugs and compounds. Overall, this compound represents a promising candidate for developing novel therapeutic agents with significant biomedical applications.
合成方法
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized using a simple and efficient method involving the condensation of 4-hydroxybenzaldehyde and 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of acetic acid. The resulting product can be purified by recrystallization to obtain this compound in high yield and purity.
科学研究应用
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In particular, this compound has been found to possess significant anti-cancer properties, inhibiting the growth and proliferation of various cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and attenuating the activation of NF-κB and MAPK signaling pathways.
属性
IUPAC Name |
2-butyl-5-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVNRPLDSRMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5005984.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)